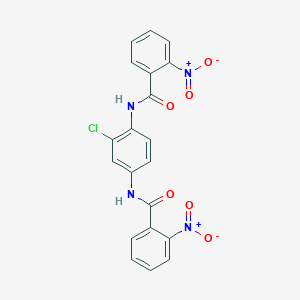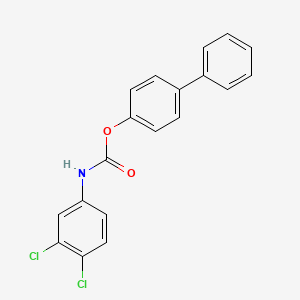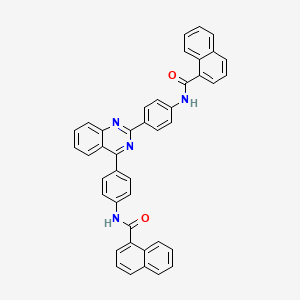
N,N'-(2-chloro-1,4-phenylene)bis(2-nitrobenzamide)
Descripción general
Descripción
N,N'-(2-chloro-1,4-phenylene)bis(2-nitrobenzamide), also known as CBPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CBPA is a nitroaromatic compound that has been synthesized through different methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of N,N'-(2-chloro-1,4-phenylene)bis(2-nitrobenzamide) is not fully understood, but it is believed to involve the formation of reactive intermediates that covalently bind to target proteins, enzymes, and DNA. N,N'-(2-chloro-1,4-phenylene)bis(2-nitrobenzamide) has been shown to inhibit the activity of enzymes by binding to the active site and disrupting the catalytic function. N,N'-(2-chloro-1,4-phenylene)bis(2-nitrobenzamide) has also been shown to induce DNA damage and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N,N'-(2-chloro-1,4-phenylene)bis(2-nitrobenzamide) has been shown to have various biochemical and physiological effects, including inhibition of enzyme activity, induction of DNA damage and apoptosis, and modulation of cellular signaling pathways. N,N'-(2-chloro-1,4-phenylene)bis(2-nitrobenzamide) has also been shown to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines and chemokines. In addition, N,N'-(2-chloro-1,4-phenylene)bis(2-nitrobenzamide) has been shown to have neuroprotective properties, protecting neurons from oxidative stress and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N'-(2-chloro-1,4-phenylene)bis(2-nitrobenzamide) has several advantages for lab experiments, including its high stability, solubility, and specificity for target enzymes and proteins. N,N'-(2-chloro-1,4-phenylene)bis(2-nitrobenzamide) can also be easily synthesized through different methods. However, N,N'-(2-chloro-1,4-phenylene)bis(2-nitrobenzamide) has some limitations, including its potential toxicity and the need for careful optimization of reaction conditions to achieve high yields and purity.
Direcciones Futuras
N,N'-(2-chloro-1,4-phenylene)bis(2-nitrobenzamide) has several potential future directions, including its use as a therapeutic agent for the treatment of cancer, neurodegenerative diseases, and inflammation. N,N'-(2-chloro-1,4-phenylene)bis(2-nitrobenzamide) can also be used as a probe for the detection of nitroreductase activity in living cells. In addition, N,N'-(2-chloro-1,4-phenylene)bis(2-nitrobenzamide) can be modified to improve its selectivity, stability, and efficacy. Further research is needed to fully understand the mechanism of action of N,N'-(2-chloro-1,4-phenylene)bis(2-nitrobenzamide) and its potential applications in various scientific fields.
Conclusion:
In conclusion, N,N'-(2-chloro-1,4-phenylene)bis(2-nitrobenzamide) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. N,N'-(2-chloro-1,4-phenylene)bis(2-nitrobenzamide) can be synthesized through different methods, and its mechanism of action and physiological effects have been studied extensively. N,N'-(2-chloro-1,4-phenylene)bis(2-nitrobenzamide) has several advantages for lab experiments, but it also has some limitations. N,N'-(2-chloro-1,4-phenylene)bis(2-nitrobenzamide) has several potential future directions, and further research is needed to fully understand its potential applications in various scientific fields.
Aplicaciones Científicas De Investigación
N,N'-(2-chloro-1,4-phenylene)bis(2-nitrobenzamide) has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and environmental science. N,N'-(2-chloro-1,4-phenylene)bis(2-nitrobenzamide) has been shown to inhibit the activity of various enzymes, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. N,N'-(2-chloro-1,4-phenylene)bis(2-nitrobenzamide) has also been shown to have anticancer properties, inhibiting the growth of various cancer cell lines. In addition, N,N'-(2-chloro-1,4-phenylene)bis(2-nitrobenzamide) has been used as a fluorescent probe for the detection of nitroreductase activity in living cells.
Propiedades
IUPAC Name |
N-[3-chloro-4-[(2-nitrobenzoyl)amino]phenyl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN4O6/c21-15-11-12(22-19(26)13-5-1-3-7-17(13)24(28)29)9-10-16(15)23-20(27)14-6-2-4-8-18(14)25(30)31/h1-11H,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXLMQWOSYCAPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-])Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-chloro-4-[(2-nitrobenzoyl)amino]phenyl]-2-nitrobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methyl-N-[2-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-phenyl-6-quinazolinyl]benzenesulfonamide](/img/structure/B3825585.png)

![N',N'''-(4-methyl-1,3-phenylene)bis[N-(2-cyanophenyl)urea]](/img/structure/B3825598.png)
![N,N'-bis(2-pyridinylmethylene)dibenzo[b,d]thiophene-3,7-diamine 5,5-dioxide](/img/structure/B3825609.png)
![4-{4-[6-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-1H,3'H-2,5'-bibenzimidazol-2'-yl]phenyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3825614.png)
![N,N'-[1,4-phenylenebis(1H-benzimidazole-2,6-diyl)]bis(2-phenylacetamide)](/img/structure/B3825617.png)
![N,N'-[1,4-phenylenebis(4,2-quinazolinediyl-4,1-phenylene)]bis(2-phenylacetamide)](/img/structure/B3825633.png)
![4,4'-(5,5-dioxidodibenzo[b,d]thiene-2,8-diyl)bis(4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione)](/img/structure/B3825638.png)
![2-nitro-N-(4-{5-[(2-nitrobenzoyl)amino]-1H-benzimidazol-2-yl}phenyl)benzamide](/img/structure/B3825645.png)
![2-nitro-N-[4-({4-[(2-nitrobenzoyl)amino]benzoyl}amino)phenyl]benzamide](/img/structure/B3825653.png)
![N,N'-[1,3-phenylenebis(oxy-4,1-phenylene)]bis(2-nitrobenzamide)](/img/structure/B3825671.png)
![N,N'-[2,2-propanediylbis(4,1-phenyleneoxy-3,1-phenylene)]bis(2-nitrobenzamide)](/img/structure/B3825678.png)
![N,N'-(5,5-dioxidodibenzo[b,d]thiene-3,7-diyl)di(1-naphthamide)](/img/structure/B3825690.png)
